isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate
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Overview
Description
Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate is a synthetic organic compound belonging to the class of coumarin derivatives. Coumarins are a group of benzopyrones that are widely recognized for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties . This particular compound is characterized by its unique structure, which includes two chromen-2-one (coumarin) moieties linked through an isopropyl acetate group.
Preparation Methods
The synthesis of isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate typically involves multiple steps:
Chemical Reactions Analysis
Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like sodium borohydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate has several scientific research applications:
Mechanism of Action
The mechanism of action of isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound inhibits bacterial DNA gyrase, an enzyme essential for DNA replication, thereby preventing bacterial growth.
Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function.
Comparison with Similar Compounds
Isopropyl 2-{[4-(8-methoxy-2-oxo-2H-chromen-3-yl)-8-methyl-2-oxo-2H-chromen-7-yl]oxy}acetate can be compared with other coumarin derivatives:
Isopropyl (4-methyl-2-oxo-2H-chromen-7-yl)oxyacetate: This compound has a similar structure but lacks the additional chromen-2-one moiety, resulting in different biological activities.
Isopropyl (8-methyl-2-oxo-4-phenyl-2H-chromen-7-yl)oxyacetate: This derivative has a phenyl group instead of a methoxy group, leading to variations in its chemical reactivity and biological properties.
Isopropyl (7-methoxy-2-oxo-2H-chromen-8-yl)acetate: This compound has a methoxy group at a different position, affecting its overall activity and applications.
Properties
Molecular Formula |
C25H22O8 |
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Molecular Weight |
450.4 g/mol |
IUPAC Name |
propan-2-yl 2-[4-(8-methoxy-2-oxochromen-3-yl)-8-methyl-2-oxochromen-7-yl]oxyacetate |
InChI |
InChI=1S/C25H22O8/c1-13(2)31-22(27)12-30-19-9-8-16-17(11-21(26)32-23(16)14(19)3)18-10-15-6-5-7-20(29-4)24(15)33-25(18)28/h5-11,13H,12H2,1-4H3 |
InChI Key |
LRQBGYUFIVRNQG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC4=C(C(=CC=C4)OC)OC3=O)OCC(=O)OC(C)C |
Origin of Product |
United States |
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